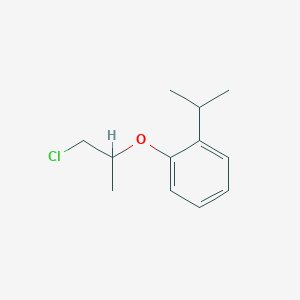

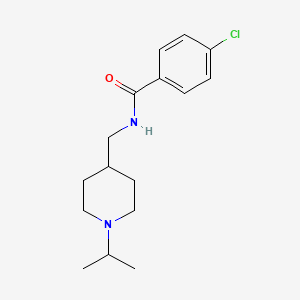

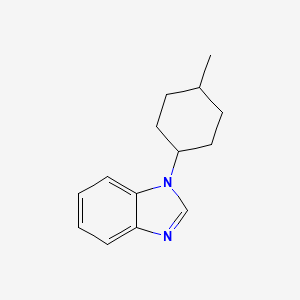

![molecular formula C23H18N4O3 B2763986 3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-69-4](/img/structure/B2763986.png)

3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of oxazolo[2,3-f]purine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such complex organic compounds usually involves multiple steps and various types of chemical reactions. For instance, cinnamylamine, a related compound, has been synthesized using metabolic engineering and synthetic biology .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex and would depend on the specific conditions and reagents used. For instance, cinnamylamine has been shown to convert from cinnamaldehyde under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific molecular structure. Some general properties might include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

- Novel Synthetic Approaches : Research has been dedicated to developing novel synthetic methods for purine derivatives, including those similar in structure to the specified compound. For instance, the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold through an unexpected rearrangement of pyrimido[6,1-b][1,5,3]dioxazepine derivatives offers a mild and efficient approach to obtaining compounds with great structural diversity. The process leverages nucleoside precursors, indicating a flexible method for creating various derivatives with potential biological activities (Mieczkowski et al., 2016).

Biological Activities

- Anticancer Potential : Some derivatives have shown promising anticancer activities in vitro. For example, 1-acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-diones exhibited potent cytotoxic effects against various murine and human cancer cell lines, indicating potential as anticancer agents. Preliminary in vivo activity was also demonstrated, highlighting their therapeutic potential (Hall et al., 1992).

- Antiviral and Antimicrobial Activities : The search for new therapeutic agents has led to the synthesis of triazino and triazolo[4,3-e]purine derivatives, which were evaluated for their antineoplastic, anti-HIV-1, and antimicrobial activities. These studies suggest the potential of purine derivatives in developing new treatments for infectious diseases, although the specific activities of compounds closely related to "3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" would need further exploration (Ashour et al., 2012).

Chemical Properties and Applications

- Microwave-Assisted Synthesis : The microwave-assisted synthesis of cinnamyl long chain aroma esters, which involves the esterification of 3-phenyl-prop-2-en-1-ol with various acidic and diol reagents under solvent-free conditions, demonstrates the utility of rapid synthesis techniques. These methods can potentially be applied to the synthesis of complex purine derivatives, offering a faster route to obtain high yields of targeted compounds (Worzakowska, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methyl-7-phenyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-25-20-19(27-15-18(30-22(27)24-20)17-12-6-3-7-13-17)21(28)26(23(25)29)14-8-11-16-9-4-2-5-10-16/h2-13,15H,14H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOIFLCNACLQNS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

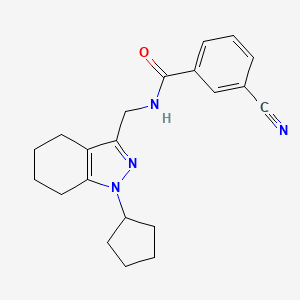

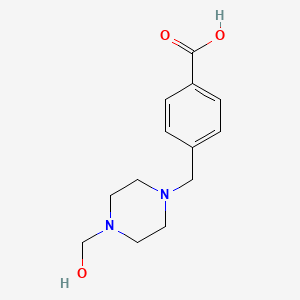

![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)

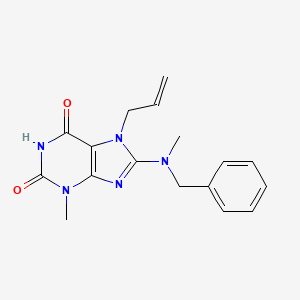

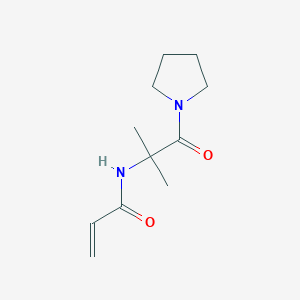

![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)

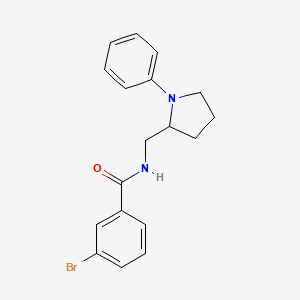

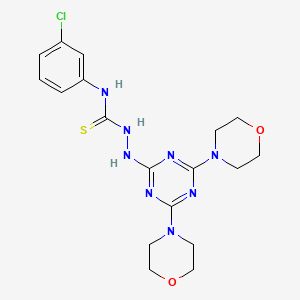

![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)

![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)